4-(4-chlorophenyl)-1H-pyrazol-5-amine
Overview
Description
4-Chlorophenyl is a monochlorophenol substituted at the para position by a chlorine atom . Pyrazol-5-amine is a member of the class of pyrazoles that is pyrazole in which the hydrogen at position 5 is replaced by an amino group.
Synthesis Analysis
The synthesis of compounds containing a 4-chlorophenyl group or a pyrazol-5-amine group can involve various chemical reactions, depending on the specific compound being synthesized .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance spectroscopy (NMR) .
Chemical Reactions Analysis
The chemical reactions involving 4-chlorophenyl or pyrazol-5-amine groups would depend on the specific compound and the conditions under which the reaction is carried out .
Physical And Chemical Properties Analysis
4-Chlorophenyl appears as white crystals with a strong phenol odor. It is slightly soluble to soluble in water, depending on the isomer, and denser than water .
Scientific Research Applications
Antimicrobial and Anticancer Activity
4-(4-chlorophenyl)-1H-pyrazol-5-amine derivatives have shown significant potential in antimicrobial and anticancer applications. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of these derivatives, finding them to exhibit good to excellent antimicrobial activity. Furthermore, some compounds exhibited higher anticancer activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Lung Cancer Cell Growth Inhibition
Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, synthesized from ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine, have demonstrated inhibitory effects on A549 lung cancer cells. The presence of a 4-chlorophenyl group at the pyrazole moiety enhanced these inhibitory effects (Zhang et al., 2008).
Synthesis in Novel Compounds
The compound has been utilized in the synthesis of various novel compounds, exhibiting promising biological activities. For instance, Prabakaran, Manivel, and Khan (2010) reported the synthesis of pyrazolylisoquinolines, demonstrating its versatility in creating new chemical entities (Prabakaran, Manivel, & Khan, 2010).
Antitumor Agents
Some derivatives of 4-(4-chlorophenyl)-1H-pyrazol-5-amine have been identified as potential antitumor agents. Rostom (2010) synthesized derivatives linked to nitrogenous heterocyclic ring systems, which showed a broad spectrum of antitumor potential against various tumor cell lines (Rostom, 2010).
Fluorescent Chemosensors
Gao et al. (2018) developed a novel diarylethene containing 3-(4-methylphenyl)-1H-pyrazol-5-amine, demonstrating its application as a fluorescent chemosensor for Al3+ and Zn2+ ions. This compound was also successfully applied in the detection of these ions in water samples (Gao et al., 2018).
Antimicrobial Activities
Ragavan, Vijayakumar, and Kumari (2010) synthesized novel1,5-diaryl pyrazole derivatives, including 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamides, and evaluated their antimicrobial activities. These compounds exhibited good antibacterial and antifungal activity against various strains (Ragavan, Vijayakumar, & Kumari, 2010).
Synthesis of Heterocyclic Compounds
In another application, Ghaedi et al. (2015) reported the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products using 4-(4-chlorophenyl)-1H-pyrazol-5-amine derivatives. This process was found useful in preparing new N-fused heterocycle products in good yields (Ghaedi et al., 2015).
Computational Structure-Activity Relationship
Singh et al. (2009) synthesized 3-(4-chlorophenyl)-5-(3- hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and performed a computational structure-activity relationship study. This analysis helped understand the candidate drug's properties and its effects on the human body, providing insights into regulatory mechanisms and biochemical pathways (Singh et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)-1H-pyrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDDRNREDMYWMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60193568 | |
Record name | Pyrazole, 3-amino-4-(p-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808656 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
40545-65-1, 57999-09-4 | |
Record name | 4-(4-Chlorophenyl)-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40545-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole, 3-amino-4-(p-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040545651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 3-amino-4-(p-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINO-4-(4-CHLOROPHENYL)PYRAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 57999-09-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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